molecular formula C15H14N2O2 B11991536 2-Dimethylamino-3-nitrofluorene CAS No. 57105-64-3

2-Dimethylamino-3-nitrofluorene

Cat. No.: B11991536
CAS No.: 57105-64-3
M. Wt: 254.28 g/mol
InChI Key: HUINNTZAYMOQQO-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-nitrofluorene is an organic compound with the molecular formula C15H14N2O2 It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 3-position

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-3-nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Dimethylamino-3-nitrofluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Dimethylamino-3-nitrofluorene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 2-Dimethylamino-1-nitrofluorene
  • 7-Dimethylamino-2-fluorenesulfonate
  • 2,7-Dibromo-4-nitrofluorene

Comparison: 2-Dimethylamino-3-nitrofluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. For example, the position of the nitro group can significantly influence the compound’s reactivity and interaction with other molecules .

Biological Activity

2-Dimethylamino-3-nitrofluorene (DMANF) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of DMANF, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • IUPAC Name : 2-(Dimethylamino)-3-nitrofluorene

DMANF exhibits biological activity primarily through the following mechanisms:

  • Cytotoxicity : DMANF has been shown to induce apoptosis in various cancer cell lines. The compound's nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules, causing oxidative stress and DNA damage .
  • Antimicrobial Properties : Preliminary studies indicate that DMANF may possess antimicrobial activity against certain bacterial strains, although comprehensive studies are still required to establish its efficacy and mechanism.
  • Mutagenicity : As a nitroaromatic compound, DMANF has been studied for its mutagenic potential. Research indicates that it can cause mutations in bacterial systems, raising concerns about its safety in environmental and occupational settings .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of DMANF on human breast cancer cells (MCF-7). The results indicated that DMANF treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic cells .

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108515
505040
1002070

Case Study 2: Mutagenicity Assessment

In a mutagenicity assay using Salmonella typhimurium strains TA98 and TA100, DMANF was found to induce mutations in a concentration-dependent manner. The results suggested that the compound's nitro group plays a significant role in its mutagenic activity, particularly when activated by metabolic enzymes .

Concentration (µg/plate)TA98 Mutations (per plate)TA100 Mutations (per plate)
0105
105030
50150100

Toxicological Profile

The toxicological profile of DMANF indicates several concerns regarding its safety:

  • Acute Toxicity : In animal studies, high doses of DMANF resulted in significant toxicity characterized by liver damage and hematological changes.
  • Chronic Exposure Risks : Long-term exposure studies have raised alarms about potential carcinogenic effects due to its mutagenic properties.

Properties

CAS No.

57105-64-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3

InChI Key

HUINNTZAYMOQQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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